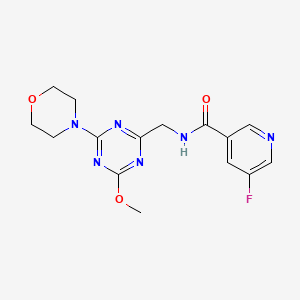

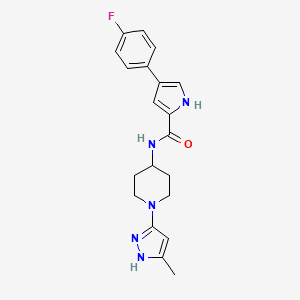

![molecular formula C18H21N5O3 B2549789 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide CAS No. 899751-49-6](/img/structure/B2549789.png)

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide” is a chemical compound with the molecular formula C20H19ClN6O3 . It is a pyrazolopyrimidine derivative . Pyrazolopyrimidine derivatives are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of “N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide” can be represented by its IUPAC name, InChI, and Canonical SMILES . The IUPAC name is “N - (1- tert -butyl-4-oxopyrazolo [3,4-d]pyrimidin-5-yl)-3- (2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide”. The InChI is “InChI=1S/C20H19ClN6O3/c1-11-15 (16 (25-30-11)12-7-5-6-8-14 (12)21)18 (28)24-26-10-22-17-13 (19 (26)29)9-23-27 (17)20 (2,3)4/h5-10H,1-4H3, (H,24,28)”. The Canonical SMILES is "CC1=C (C (=NO1)C2=CC=CC=C2Cl)C (=O)NN3C=NC4=C (C3=O)C=NN4C © ©C" .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide” include a molecular weight of 426.9 g/mol, XLogP3-AA of 2.7, hydrogen bond donor count of 1, hydrogen bond acceptor count of 6, rotatable bond count of 3, exact mass of 426.1207162 g/mol, monoisotopic mass of 426.1207162 g/mol, topological polar surface area of 106 Ų, and heavy atom count of 30 .Aplicaciones Científicas De Investigación

Chiral auxiliaries play a crucial role in the synthesis of enantiomerically pure compounds, including amines and their derivatives. Over the last two decades, chiral sulfinamides have emerged as efficient tools for achieving stereoselective transformations. Among these, enantiopure tert-butanesulfinamide has gained prominence due to its ease of access, diastereoselective conversions, and recyclability. In this review, we’ll explore its applications in asymmetric N-heterocycle synthesis via sulfinimines from 2010 to 2020 .

Asymmetric Synthesis of N-Heterocycles

Enantiopure tert-butanesulfinamide directly condenses with various aldehydes and ketones, yielding stable electrophilic N-tert-butanesulfinyl aldimines and ketimines. These sulfinimines serve as chiral building blocks for the asymmetric synthesis of diverse N-heterocyclic systems. Notably, these compounds find applications in natural product synthesis, bioactive structures, and therapeutic agents .

Medicinal Chemistry

The compound’s structural motif is relevant to many natural products and therapeutically applicable compounds. Nitrogen heterocycles, such as pyrrolidines, piperidines, and azetidines, are essential components of biologically active molecules. Researchers have explored tert-butanesulfinamide-mediated synthetic methodologies to access these N-heterocyclic scaffolds for drug development .

a. Anti-Inflammatory Agents: Researchers have disclosed a new pyrazole derivative synthesized using tert-butanesulfinamide as an effective PDE4 inhibitor for treating inflammatory diseases .

b. Anticancer Agents: Designing novel anticancer agents often involves indole derivatives. While not directly related to the compound , indole-based structures are prevalent in nature and exhibit a wide range of biological activities .

c. Tricyclic Indoles: The Fischer indole synthesis, using tert-butanesulfinamide, has been employed to obtain tricyclic indoles with good yields. These compounds can serve as versatile intermediates for further functionalization .

d. Drug Discovery: Given the relevance of N-heterocycles in drug discovery, the compound’s synthetic versatility may contribute to the development of new therapeutic agents.

e. Agrochemicals: N-heterocyclic compounds play a role in agrochemicals, and tert-butanesulfinamide-mediated syntheses could lead to novel pesticides or herbicides.

f. Material Science: Exploring the reactivity of tert-butanesulfinamide with other functional groups may yield materials with unique properties.

Direcciones Futuras

Pyrazolopyrimidine derivatives, including “N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide”, continue to attract great interest in the field of organic synthesis due to their various chemical and biological activities . Future research may focus on the synthesis of new derivatives, exploration of their biological activities, and development of their potential applications in medicinal chemistry .

Propiedades

IUPAC Name |

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3/c1-5-26-14-9-7-6-8-12(14)16(24)21-22-11-19-15-13(17(22)25)10-20-23(15)18(2,3)4/h6-11H,5H2,1-4H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULUIARRFNZXIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

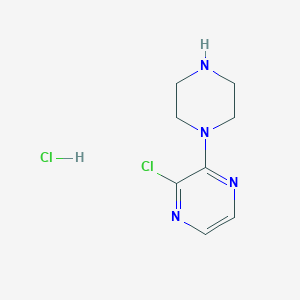

![N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2549709.png)

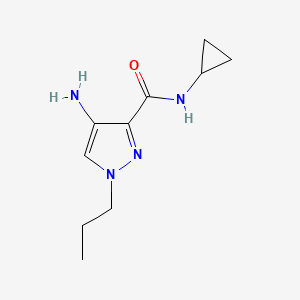

![N-(4-chlorophenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2549712.png)

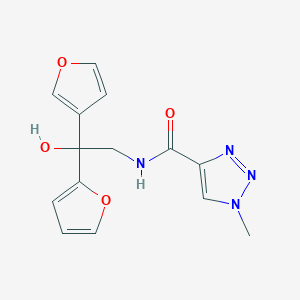

![5-methyl-6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2549714.png)

![9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2549716.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2549719.png)

![N-tert-butyl-2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2549722.png)